2,6-Dichloro-4-(2,4,6-triphenyl-1-pyridinio)phenolate
Overview
Description
Synthesis Analysis
The synthesis of derivatives of 2,6-diphenyl-4-(2,4,6-triphenyl-1-pyridino)phenolates, which are closely related to 2,6-Dichloro-4-(2,4,6-triphenyl-1-pyridinio)phenolate, involves complex chemical reactions and is often explored in the context of creating new compounds with specific properties for research and industrial applications (Thapa, Karki, Yun et al., 2012).
Molecular Structure Analysis
The molecular structure of 2,6-diphenyl-4-(2,4,6-triphenyl-1-pyridino)phenolates has been studied extensively. For example, the crystal structure of 2,6-diphenyl-4-(2,4,6-triphenyl-1-pyridino)phenol–nitrate–water was found to belong to the P 2 1 / n space group of the monoclinic system (Baran, Barnes, Drozd et al., 2001).
Chemical Reactions and Properties
One-electron redox reactions of 2,6-Di(tert-butyl)-4-(2,4,6-triphenyl-1-pyridinio)phenolate, a related compound, have been characterized, revealing interesting aspects of its chemical reactivity and properties (Bock & Herrmann, 1989).
Physical Properties Analysis
Studies on the solvatochromic behavior of 2,6-diphenyl-4-(2,4,6-triphenyl-1-pyridinio)-1-phenolate and related compounds have provided insights into their physical properties, especially in relation to their interaction with various solvents (Tada & Seoud, 2001).
Chemical Properties Analysis
The study of the chemical properties of 2,6-Dichloro-4-(2,4,6-triphenyl-1-pyridinio)phenolate is closely linked to its structure and reactivity. The compound’s interaction with different acids and its behavior in various chemical environments have been a subject of interest (Wojtas, Milart, Stadnicka, 2006).
Scientific Research Applications
Study of Solvent Mixtures : This compound is used in studying solvation dynamics and solvatochromism in binary solvent mixtures, such as mixtures of propan-2-ol with hexane, benzene, ethanol, and methanol (Ràfols, Rosés, & Bosch, 1996).
Colorimetric Detection of Bases : It serves as a promising probe for the colorimetric detection of bases, including hydroxide ion, ammonia, and aliphatic amines (Essner & Baker, 2018).
Characterization of Gas-Expanded Liquids : The compound is used in determining solvatochromic solvent parameters in binary mixtures of carbon dioxide with acetone and methanol (Wyatt et al., 2005).
Understanding Specific and Nonspecific Interactions with Solvents : Its solvatochromism in different solvents can be used for studying specific and nonspecific interactions (Pires et al., 2019).
Formation of Molecular Crystals : It forms hydrogen-bonded structures with nitric and sulfuric acids, useful for studying molecular crystal formation (Baran et al., 2001).
Solvatochromism in Pure and Binary Solvent Mixtures : This compound displays linear solvatochromic behavior in pure solvents and non-linear behavior in binary solvent mixtures (Tada, Novaki, & Seoud, 2000).
Electron-Redox Reactions : The compound can undergo electron-redox reactions to form radical ions, useful for constructing mnemonic systems and NLO dyes (Bock & Herrmann, 1989).
Study of Polymer Properties : Polymers prepared from this compound have high thermal stability and good solubility, important for materials science (Mehdipour‐Ataei & Amirshaghaghi, 2004).
properties
IUPAC Name |
2,6-dichloro-4-(2,4,6-triphenylpyridin-1-ium-1-yl)phenolate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H19Cl2NO/c30-25-18-24(19-26(31)29(25)33)32-27(21-12-6-2-7-13-21)16-23(20-10-4-1-5-11-20)17-28(32)22-14-8-3-9-15-22/h1-19H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTXYWXPNUCOENT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=[N+](C(=C2)C3=CC=CC=C3)C4=CC(=C(C(=C4)Cl)[O-])Cl)C5=CC=CC=C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H19Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70399438 | |
Record name | 2,6-Dichloro-4-(2,4,6-triphenyl-1-pyridinio)phenolate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70399438 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
468.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dichloro-4-(2,4,6-triphenyl-1-pyridinio)phenolate | |
CAS RN |
121792-58-3 | |
Record name | 2,6-Dichloro-4-(2,4,6-triphenyl-1-pyridinio)phenolate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70399438 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,6-Dichloro-4-(2,4,6-triphenyl-1-pyridinio)phenolate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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